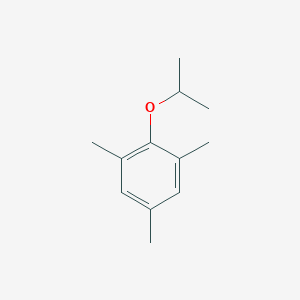

1,3,5-Trimethyl-2-propan-2-yloxybenzene

描述

Structure

3D Structure

属性

CAS 编号 |

13605-05-5 |

|---|---|

分子式 |

C12H18O |

分子量 |

178.27 g/mol |

IUPAC 名称 |

1,3,5-trimethyl-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |

InChI 键 |

MXDPTGJZVQFULC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)OC(C)C)C |

规范 SMILES |

CC1=CC(=C(C(=C1)C)OC(C)C)C |

其他CAS编号 |

13605-05-5 |

同义词 |

Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |

产品来源 |

United States |

Synthetic Methodologies for 1,3,5 Trimethyl 2 Propan 2 Yloxybenzene and Analogous Systems

Direct Synthesis Approaches via O-Alkylation of Substituted Phenols

The direct O-alkylation of substituted phenols stands as a primary route for the synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene and its analogs. This typically involves the reaction of a phenoxide with an alkylating agent.

Williamson Ether Synthesis and its Modern Adaptations for Sterically Hindered Phenols

The Williamson ether synthesis, a classic and versatile method, involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 2,4,6-trimethylphenoxide with an isopropyl halide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.orgmasterorganicchemistry.com

For sterically hindered phenols like 2,4,6-trimethylphenol (B147578) (mesitol), the traditional Williamson synthesis can be challenging. hmdb.canih.govsigmaaldrich.com The bulky methyl groups ortho to the hydroxyl group can impede the approach of the nucleophile. To overcome this, modern adaptations and specific reaction conditions are often employed. These can include the use of stronger bases to ensure complete deprotonation of the phenol (B47542), higher reaction temperatures, and the use of more reactive alkylating agents like alkyl triflates or tosylates instead of halides. wikipedia.orgmasterorganicchemistry.com Phase-transfer catalysts can also be utilized to enhance the reaction rate in a two-phase system. francis-press.com

A study on the Williamson ether synthesis highlighted its broad scope in both laboratory and industrial settings for preparing symmetrical and asymmetrical ethers. wikipedia.org The reaction's efficiency is dependent on the nature of the leaving group on the alkylating agent, with tosylates often being a good choice. wikipedia.org

| Reactants | Product | Key Features |

| Sodium 2,4,6-trimethylphenoxide, Isopropyl bromide | This compound | Classic S_N2 reaction; may require forcing conditions due to steric hindrance. |

| 2,4,6-Trimethylphenol, Isopropyl tosylate, Strong base (e.g., NaH) | This compound | Utilizes a more reactive alkylating agent to overcome steric hindrance. |

Transition-Metal-Catalyzed O-Alkylation Routes for Aromatic Ethers

Transition-metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of aryl ethers, including sterically congested ones. google.com These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this could involve the coupling of 2-halo-1,3,5-trimethylbenzene with isopropanol. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Copper-catalyzed Ullmann condensation is another important method for aryl ether synthesis. organic-chemistry.org This reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper. Modern variations utilize catalytic amounts of copper, often with a ligand, to facilitate the reaction under milder conditions. These catalytic systems have shown success in the coupling of various aryl halides with alcohols. google.comorganic-chemistry.org

| Catalyst System | Reactants | Product | Reference |

| Palladium catalyst, phosphine ligand, base | 2-Bromo-1,3,5-trimethylbenzene, Isopropanol | This compound | organic-chemistry.org |

| Copper catalyst, ligand, base | 2-Iodo-1,3,5-trimethylbenzene, Isopropanol | This compound | google.comorganic-chemistry.org |

Synthesis through Functionalization of 1,3,5-Trimethylbenzene (Mesitylene) Precursors

An alternative synthetic strategy involves starting with the readily available hydrocarbon 1,3,5-trimethylbenzene (mesitylene) and introducing the isopropoxy group in a subsequent step. wikipedia.org

Strategic Introduction of Isopropoxy Functionality onto the Mesityl Core

One approach is the direct oxidation of mesitylene (B46885) to form 2,4,6-trimethylphenol (mesitol), which can then be subjected to O-alkylation as described in section 2.1. wikipedia.org Oxidation of mesitylene can be achieved using various oxidizing agents. For instance, oxidation with trifluoroperacetic acid can yield mesitol. wikipedia.org

Another strategy involves the nitration of mesitylene, followed by reduction to 2,4,6-trimethylaniline. The aniline (B41778) can then be converted to a diazonium salt, which can be subsequently hydrolyzed to mesitol. This multi-step process provides a route to the key phenolic intermediate. wikipedia.org

Regioselective Synthesis Utilizing Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions on mesitylene can be utilized to introduce a functional group at the 2-position, which can then be converted to the isopropoxy group. Due to the symmetrical nature of mesitylene, all aromatic protons are equivalent, simplifying the regioselectivity of the initial substitution. wikipedia.org

For example, bromination of mesitylene readily occurs to yield 2-bromo-1,3,5-trimethylbenzene. wikipedia.org This aryl bromide can then be used in a transition-metal-catalyzed O-alkylation reaction with isopropanol, as discussed in section 2.1.2.

Similarly, Friedel-Crafts acylation of mesitylene could be envisioned, followed by a Baeyer-Villiger oxidation to introduce an ester functionality, which could then be hydrolyzed and alkylated. However, controlling the regioselectivity of such multi-step sequences is crucial. Recent research has explored the regioselective synthesis of highly substituted arenes using aryne intermediates derived from aryl(Mes)iodonium salts, which could offer a pathway to functionalized mesitylene derivatives. nih.gov

Green Chemistry and Sustainable Synthetic Strategies for Aryl Ethers

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for the production of aryl ethers, which are widely used in various industries. rsc.org

Green chemistry approaches to aryl ether synthesis focus on several key principles, including the use of less hazardous reagents, renewable feedstocks, and catalytic methods to minimize waste. nih.gov For instance, the development of catalytic Williamson ether synthesis (CWES) at high temperatures allows for the use of weaker alkylating agents like alcohols, reducing the reliance on carcinogenic alkyl halides and minimizing salt production. acs.org

Other sustainable strategies include the use of solid acid catalysts for the O-alkylation of phenols, which can be easily recovered and reused. mdpi.com The synthesis of aryl ethers from cyclohexanone (B45756) derivatives and alcohols using a palladium on charcoal catalyst in a solvent-free, dehydrogenative arylation process is another example of a greener alternative. rsc.org Furthermore, copper-catalyzed hydroxylation of aryl halides in water provides a direct pathway for the formation of phenols, which can then be converted to alkyl aryl ethers in a one-pot reaction. rsc.org

| Green Chemistry Approach | Description | Advantages |

| Catalytic Williamson Ether Synthesis (CWES) | Utilizes weak alkylating agents like alcohols at high temperatures. | Avoids carcinogenic reagents and reduces salt waste. acs.org |

| Solid Acid Catalysis | Employs recyclable solid acid catalysts for O-alkylation. | Catalyst can be easily separated and reused. mdpi.com |

| Dehydrogenative Arylation | Synthesis from cyclohexanones and alcohols using a Pd/C catalyst. | Solvent-free conditions and atom-economical. rsc.org |

| Copper-Catalyzed Hydroxylation in Water | One-pot synthesis of alkyl aryl ethers from aryl halides. | Uses water as a solvent, reducing organic solvent waste. rsc.org |

Purification and Isolation Techniques for Complex Organic Syntheses.acs.org

The successful synthesis of complex organic molecules such as this compound necessitates robust purification and isolation strategies to separate the target compound from unreacted starting materials, reagents, and reaction byproducts. The selection of appropriate techniques is contingent upon the physical and chemical properties of the desired product and the impurities present. For aromatic ethers like the target compound, a multi-step purification protocol involving extraction, chromatography, and either distillation or recrystallization is typically employed.

Initial Work-up: Extraction

Following the synthesis, which would likely involve a nucleophilic substitution reaction between the sodium salt of 2,4,6-trimethylphenol and an isopropyl halide, the initial purification step is typically a liquid-liquid extraction. youtube.comyoutube.com This technique separates compounds based on their differential solubilities in two immiscible liquid phases, usually an organic solvent and an aqueous solution. youtube.com The crude reaction mixture is dissolved in an organic solvent, and this solution is washed with water to remove inorganic salts and water-soluble impurities. youtube.com If acidic or basic impurities are present, washes with dilute base or acid can be used to convert them into their water-soluble salt forms, which are then extracted into the aqueous layer. youtube.commasterorganicchemistry.com For instance, any unreacted 2,4,6-trimethylphenol can be removed by washing with an aqueous sodium hydroxide (B78521) solution. youtube.com

Chromatographic Methods

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. columbia.edu The choice of chromatographic method depends on the polarity and volatility of the compounds to be separated.

Column Chromatography: This is one of the most common methods for purifying organic compounds. columbia.edu For a relatively non-polar compound like this compound, normal-phase column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase is effective. columbia.edu A non-polar solvent or a mixture of polar and non-polar solvents is used as the mobile phase (eluent). columbia.edu The separation principle relies on the idea that polar compounds will adhere more strongly to the polar stationary phase, while non-polar compounds will travel through the column more quickly with the eluent. bitesizebio.com The optimal solvent system is often determined beforehand using Thin Layer Chromatography (TLC). masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, Reversed-Phase HPLC (RP-HPLC) is a suitable technique. waters.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. columbia.eduwaters.com Non-polar compounds like the target ether interact more strongly with the non-polar stationary phase and are retained longer, allowing for excellent separation from more polar impurities. waters.com

Gas Chromatography (GC): Given the likely volatility of the target compound, GC is a powerful analytical technique to assess purity and can also be used for preparative separation on a smaller scale. chromtech.com Non-polar capillary columns are ideal for separating non-polar compounds based on their boiling points and van der Waals interactions with the stationary phase. chromtech.com

Interactive Table: Comparison of Chromatographic Techniques

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |

|---|---|---|---|---|

| Column Chromatography (Normal Phase) | Polar (e.g., Silica Gel, Alumina) columbia.edu | Non-polar (e.g., Hexane, Ethyl Acetate) columbia.edu | Adsorption; polar compounds are retained longer. bitesizebio.com | Large-scale purification of moderately different compounds. columbia.edu |

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18) waters.com | Polar (e.g., Water/Acetonitrile) waters.com | Partitioning; non-polar compounds are retained longer. columbia.edu | High-purity separation of non-polar to moderately polar compounds. waters.com |

| Gas Chromatography (GC) | Non-polar (e.g., Polydimethylsiloxane) chromtech.com | Inert Gas (e.g., Helium, Nitrogen) chromtech.com | Partitioning based on boiling point and volatility. chromtech.com | Analytical assessment of purity and separation of volatile compounds. chromtech.com |

Final Purification: Recrystallization or Distillation

The final step in purification depends on whether the product is a solid or a liquid at room temperature. An analogous compound, 1,3,5-trimethyl-2-(prop-2-yn-1-yloxy)benzene, is a solid, suggesting the target compound may also be crystalline. sigmaaldrich.com

Recrystallization: If the product is a solid, recrystallization is an effective method for achieving high purity. mnstate.edu The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which it is poorly soluble at low temperatures. rubingroup.org As the solution cools slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor). mt.comwikipedia.org The choice of solvent is critical for successful recrystallization. rubingroup.org Sometimes a mixed-solvent system is required when no single solvent has the ideal solubility properties. mnstate.edu

Interactive Table: Common Solvents for Recrystallization of Aromatic Compounds

| Solvent | Boiling Point (°C) | Properties and Uses |

|---|---|---|

| Toluene | 111 | Good for aromatic compounds. rubingroup.org |

| Hexane | 69 | Good for non-polar, hydrocarbon-like compounds. rubingroup.org |

| Ethanol | 78 | A general-use polar protic solvent. rubingroup.org |

| Ethyl Acetate | 77 | A general-use solvent of intermediate polarity. rubingroup.org |

| Methanol/Water | Variable | A common mixed-solvent system for adjusting polarity. mnstate.edu |

Advanced Spectroscopic Characterization and Structural Analysis in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of organic molecules like 1,3,5-Trimethyl-2-propan-2-yloxybenzene. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the molecular framework and connectivity can be assembled.

Elucidation of Molecular Structure using ¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC)

The structure of this compound features a symmetrically substituted benzene (B151609) ring and an isopropyl ether group. This symmetry significantly simplifies its predicted NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons (H-Ar): Due to the symmetrical 1,3,5-substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent and would appear as a single sharp singlet. Their chemical shift is anticipated in the aromatic region, typically around 6.8-7.0 ppm.

Isopropyl Methine Proton (-CH-): The single proton on the tertiary carbon of the isopropyl group would appear as a septet, split by the six equivalent protons of the two isopropyl methyl groups. This signal is expected to be shifted downfield due to the deshielding effect of the adjacent oxygen atom, likely appearing in the 4.0-4.5 ppm range.

Mesityl Methyl Protons (Ar-CH₃): The molecule contains two types of methyl groups attached to the benzene ring. The two methyl groups at positions 1 and 5 are equivalent, while the methyl group at position 3 is unique. However, due to the free rotation of the isopropyl group, the electronic environment of all three methyl groups on the ring is often averaged, potentially leading to a single, intense singlet for all nine protons. A more detailed analysis might resolve them into two distinct singlets with a 6:3 integration ratio. These signals are expected in the typical benzylic proton range of 2.2-2.5 ppm.

Isopropyl Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They would produce a doublet, being split by the single methine proton. This signal would appear further upfield, likely in the 1.2-1.5 ppm range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display a limited number of signals due to the molecule's symmetry.

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons. The carbon bearing the ether group (C-O) would be the most downfield among the ring carbons (around 150-155 ppm). The carbons bearing the methyl groups (C-CH₃) and the unsubstituted aromatic carbons (C-H) would also have characteristic shifts in the 120-140 ppm range.

Isopropyl Methine Carbon (-CH-): This carbon, directly attached to the oxygen, would appear significantly downfield in the 70-75 ppm range.

Mesityl Methyl Carbons (Ar-CH₃): The carbons of the methyl groups attached to the ring are expected to resonate around 20-25 ppm. Similar to the proton spectrum, these may appear as one or two distinct signals.

Isopropyl Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons of the isopropyl group would give a single signal, typically in the 22-26 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.0 | Singlet (s) | 128 - 132 |

| Isopropyl CH | 4.0 - 4.5 | Septet (sept) | 70 - 75 |

| Aromatic C-CH₃ (1,5) | 2.2 - 2.5 | Singlet (s) | 20 - 25 |

| Aromatic C-CH₃ (3) | 2.2 - 2.5 | Singlet (s) | 20 - 25 |

| Isopropyl C(CH₃)₂ | 1.2 - 1.5 | Doublet (d) | 22 - 26 |

| Aromatic C-O | N/A | N/A | 150 - 155 |

| Aromatic C-C | N/A | N/A | 135 - 140 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming the connectivity within the isopropyl group. A cross-peak would be expected between the septet of the methine proton and the doublet of the isopropyl methyl protons, confirming their spin-spin coupling relationship. No other correlations would be anticipated, confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the ¹H signal at ~4.2 ppm and the ¹³C signal at ~72 ppm, confirming the isopropyl methine assignment.

Conformational Analysis and Dynamic NMR Studies

The primary focus of conformational analysis for this molecule would be the rotation around the aryl C-O bond and the C-O-isopropyl bond. Due to the steric hindrance imposed by the two ortho-methyl groups on the mesityl ring, rotation around the aryl C-O bond is expected to be significantly restricted.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could provide insight into the energetic barrier of this rotation. At low temperatures (the slow exchange regime), the rotation might be slow enough on the NMR timescale to observe distinct signals for atoms that are equivalent at room temperature. For example, the two methyl groups of the isopropyl moiety could become diastereotopic, giving rise to two separate doublets in the ¹H NMR and two distinct signals in the ¹³C NMR spectrum. As the temperature is increased, these separate signals would broaden, coalesce, and eventually sharpen into the single averaged signals observed at room temperature (the fast exchange regime). By analyzing the spectral changes with temperature, the activation energy for the rotational barrier could be calculated.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Assignment of Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). Aliphatic C-H stretching from the methyl and isopropyl groups would be observed as strong bands just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of medium to sharp bands in the 1450-1600 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted benzene, characteristic peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the methyl groups are expected around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The characteristic "isopropyl split" might be observed, where the symmetric bend near 1380 cm⁻¹ appears as a strong doublet. Aromatic C-H out-of-plane bending vibrations are highly characteristic of the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 800-880 cm⁻¹ region.

C-O Stretching: The most characteristic band for the ether linkage is the strong C-O-C stretching vibration. For an aryl-alkyl ether, this typically appears as a strong, prominent band in the 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch) region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3030 - 3080 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH) | 2850 - 2980 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-H Bend | Aliphatic (CH₃) | 1370 - 1465 | Medium-Strong |

| C-H Bend | Aromatic (Out-of-plane) | 800 - 880 | Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

Analysis of Molecular Vibrations and Symmetry

The this compound molecule possesses a low degree of symmetry, likely belonging to the Cₛ or C₁ point group, depending on the conformation of the isopropyl group. This lack of high symmetry means that many vibrational modes that might be inactive in more symmetrical molecules (like benzene) would be active in both IR and Raman spectroscopy. The "rule of mutual exclusion," which applies to centrosymmetric molecules, would not be applicable here. Therefore, a significant number of bands are expected to appear in both the IR and Raman spectra, providing complementary information for a full vibrational analysis. Raman spectroscopy would be particularly useful for identifying the symmetric stretching vibrations of the aromatic ring and the C-C framework, which often give strong Raman signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The molecular formula of this compound is C₁₂H₁₈O, corresponding to a molecular weight of 178.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 178. This peak confirms the molecular weight of the compound. The subsequent fragmentation would provide structural clues.

Predicted Fragmentation Pathways:

Alpha-Cleavage of the Ether: The most common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. For this molecule, this would involve the loss of a methyl radical from the isopropyl group to form a stable oxonium ion at m/z 163.

Loss of the Isopropyl Group: Cleavage of the C-O bond can lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a mesityloxy cation at m/z 135. Alternatively, loss of a propene molecule (CH₂=CHCH₃) via a McLafferty-type rearrangement could lead to the formation of a mesitol radical cation at m/z 136.

Benzylic Cleavage: A very prominent peak is expected at m/z 133. This corresponds to the loss of the entire isopropoxy group (•OCH(CH₃)₂) followed by the loss of two hydrogen atoms, or more likely, the loss of a propyl group followed by rearrangement, leading to a highly stable tropylium-like ion.

Formation of the Mesityl Cation: Cleavage of the aryl C-O bond would result in the formation of a mesityl cation (m/z 119) or a mesityl radical, though this is generally less favored than cleavages that form resonance-stabilized oxygen-containing ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Structure | Proposed Fragmentation |

| 178 | [C₁₂H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 136 | [M - C₃H₆]⁺˙ | Loss of propene |

| 135 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 133 | [C₁₀H₉]⁺ | Loss of isopropoxy group and rearrangement |

| 119 | [C₉H₁₁]⁺ | Mesityl cation |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Determination of this compound

The primary fragments for this analysis are the mesitylene (B46885) (1,3,5-trimethylbenzene) core and the isopropyl ether group. Spectroscopic data for mesitylene and various isopropyl-substituted benzenes provide a robust foundation for predicting and interpreting the spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. Due to the molecule's symmetry, distinct signals will arise from the aromatic protons, the methyl groups on the ring, and the isopropoxy group.

Aromatic Region: The two protons on the benzene ring are chemically equivalent and are expected to appear as a singlet. Based on data from similar aromatic ethers, this signal would likely be found in the range of δ 6.8-7.0 ppm.

Methyl Groups on the Ring: The three methyl groups attached to the benzene ring are not equivalent. The two methyl groups ortho to the isopropoxy group (at positions 1 and 5) are equivalent to each other, while the methyl group para to the isopropoxy group (at position 3) is unique. This would result in two distinct singlets. The ortho methyl groups are expected to resonate at a slightly different chemical shift than the para methyl group.

Isopropoxy Group: The isopropoxy group will give rise to two signals: a septet for the single methine proton (-O-CH(CH₃)₂) and a doublet for the six equivalent methyl protons (-O-CH(CH₃)₂). The methine proton, being attached to the electron-withdrawing oxygen atom, will be shifted downfield, typically in the range of δ 4.0-4.5 ppm. The six methyl protons will appear as a doublet in the upfield region, likely around δ 1.2-1.4 ppm, with the splitting caused by the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic Carbons: The benzene ring will show several distinct signals. The carbon atom directly attached to the isopropoxy group (C2) will be significantly deshielded due to the electronegativity of the oxygen atom, with an expected chemical shift in the range of δ 150-155 ppm. The carbons bearing the methyl groups (C1, C3, C5) and the unsubstituted aromatic carbons (C4, C6) will also have characteristic chemical shifts.

Methyl Carbons on the Ring: Similar to the ¹H NMR, the carbon signals for the ortho and para methyl groups would be distinct.

Isopropoxy Group Carbons: The methine carbon (-O-C H(CH₃)₂) will appear in the region of δ 70-75 ppm, while the two equivalent methyl carbons (-O-CH(C H₃)₂) will be found further upfield.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8-7.0 | s | Ar-C-O | 150-155 |

| -O-CH(CH₃)₂ | 4.0-4.5 | sept | Ar-C | 120-140 |

| Ar-CH₃ (para) | 2.2-2.4 | s | -O-CH(CH₃)₂ | 70-75 |

| Ar-CH₃ (ortho) | 2.1-2.3 | s | Ar-CH₃ | 20-25 |

| -O-CH(CH₃)₂ | 1.2-1.4 | d | -O-CH(CH₃)₂ | 20-25 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₁₂H₁₈O), the molecular weight is 178.27 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 178. A prominent fragmentation pathway would involve the loss of the isopropyl group, leading to a base peak or a significant peak at m/z = 135, corresponding to the [M - C₃H₇]⁺ ion (the mesitol cation). Another likely fragmentation is the loss of a methyl radical from the molecular ion, resulting in a peak at m/z = 163 ([M - CH₃]⁺). Further fragmentation of the mesitylene core could also be observed.

Expected Key Mass Spectrometry Fragments

| m/z | Assignment | Notes |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion ([M]⁺) |

| 163 | [C₁₁H₁₅O]⁺ | [M - CH₃]⁺ |

| 135 | [C₉H₁₁O]⁺ | [M - C₃H₇]⁺ (Loss of isopropyl group) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-C) is expected in the region of 1200-1250 cm⁻¹ for the asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and isopropyl groups will be observed as strong bands in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak intensity bands for the benzene ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern.

Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-3000 | C-H Stretch | Aliphatic (CH₃, CH) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1200-1250 | Asymmetric C-O Stretch | Aryl-Alkyl Ether |

| 1020-1075 | Symmetric C-O Stretch | Aryl-Alkyl Ether |

Computational Chemistry and Theoretical Investigations of 1,3,5 Trimethyl 2 Propan 2 Yloxybenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the inherent properties of 1,3,5-trimethyl-2-propan-2-yloxybenzene.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the ground state properties of molecules. By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT methods can provide accurate predictions of molecular geometries and electronic structures.

For this compound, DFT calculations, often utilizing functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. This process determines the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the steric and electronic interactions between the bulky tert-butoxy (B1229062) group and the adjacent methyl groups on the benzene (B151609) ring.

The electronic structure, including the distribution of molecular orbitals, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), is also determined. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Below is a representative table of optimized geometrical parameters for this compound, as would be obtained from a DFT study.

| Parameter | Bond/Angle | Value |

| Bond Length | C(ar)-O | 1.38 Å |

| O-C(tert-butyl) | 1.45 Å | |

| C(ar)-C(ar) | 1.40 Å | |

| C(ar)-C(methyl) | 1.51 Å | |

| C(tert-butyl)-C(methyl) | 1.54 Å | |

| Bond Angle | C(ar)-O-C(tert-butyl) | 120.5° |

| O-C(ar)-C(ar) | 118.0° | |

| C(ar)-C(ar)-C(methyl) | 121.0° |

Note: The values presented are illustrative and represent typical outcomes of DFT calculations for similar structures.

Beyond DFT, other computational methods contribute to the molecular modeling of this compound. Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory. nih.gov Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results, though at a significantly higher computational cost. nih.gov These are particularly useful for benchmarking the results from more cost-effective methods like DFT.

Semiempirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to very large molecular systems. These methods are suitable for preliminary conformational searches to identify low-energy isomers before subjecting them to more rigorous computational analysis.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry is instrumental in predicting and interpreting various types of molecular spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used for this purpose. The calculated chemical shifts are then compared to experimental data, often showing a linear correlation that allows for accurate assignments of the observed signals. nih.gov

For this compound, due to its symmetry, the number of unique proton and carbon signals is less than the total number of atoms. For instance, the two methyl groups at positions 3 and 5 are chemically equivalent. Theoretical calculations can confirm these equivalences and predict the specific chemical shifts, aiding in the interpretation of experimental NMR spectra.

A representative table of calculated NMR chemical shifts is provided below.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.85 | 116.2 |

| Methyl (on ring, pos. 1) | 2.20 | 16.5 |

| Methyl (on ring, pos. 3,5) | 2.25 | 20.8 |

| tert-Butyl CH₃ | 1.30 | 28.9 |

| tert-Butyl C | - | 77.5 |

| Aromatic C-O | - | 155.0 |

| Aromatic C-CH₃ (pos. 1) | - | 130.0 |

| Aromatic C-CH₃ (pos. 3,5) | - | 137.8 |

Note: These values are illustrative and based on typical ranges for such functional groups.

Computational methods can simulate vibrational and electronic spectra, which serve as molecular fingerprints. The calculation of harmonic vibrational frequencies using DFT can reproduce the infrared (IR) and Raman spectra of this compound. nist.gov The calculated frequencies and their corresponding intensities can be visualized as a theoretical spectrum, which can then be compared to experimental spectra to assign vibrational modes to specific functional groups and molecular motions. nist.govdocbrown.info

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. docbrown.info This allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insight into the electronic transitions occurring within the molecule. docbrown.info For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene rings.

Synthesis and Advanced Investigation of 1,3,5 Trimethyl 2 Propan 2 Yloxybenzene Derivatives and Analogues

Systematic Modification of the Isopropoxy Substituent

The isopropoxy group of 1,3,5-trimethyl-2-propan-2-yloxybenzene, while sterically demanding, can be subjected to a variety of chemical transformations to generate a library of analogues with diverse properties. A primary method for the synthesis of the parent compound is the Williamson ether synthesis, which involves the reaction of 2,4,6-trimethylphenol (B147578) (mesitol) with an isopropyl halide, such as 2-bromopropane, in the presence of a base. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism. wikipedia.org

Systematic modification of this substituent can be approached in several ways. One common method is ether cleavage, which can be achieved using strong acids like hydrobromic acid or hydroiodic acid. This would regenerate the parent mesitol, which can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups.

Another avenue for modification involves reactions at the isopropyl group itself, although this is often challenging due to the stability of the alkyl chain. However, under specific conditions, such as radical-mediated functionalization, it may be possible to introduce substituents onto the isopropyl moiety.

The following table outlines a series of hypothetical derivatives that could be synthesized through the modification of the isopropoxy group, along with their potential synthetic precursors.

| Derivative Name | R Group | Alkylating Agent |

| 1,3,5-Trimethyl-2-ethoxybenzene | -CH₂CH₃ | Ethyl iodide |

| 1,3,5-Trimethyl-2-propoxybenzene | -CH₂CH₂CH₃ | Propyl bromide |

| 2-(Butoxy)-1,3,5-trimethylbenzene | -CH₂(CH₂)₂CH₃ | Butyl iodide |

| 2-(Cyclopentyloxy)-1,3,5-trimethylbenzene | -c-C₅H₉ | Cyclopentyl bromide |

These modifications would allow for a systematic investigation of how the size and nature of the alkoxy group influence the compound's physical and chemical properties.

Further Functionalization of the Trimethylbenzene Moiety

The trimethylbenzene (mesitylene) core of this compound is amenable to a range of electrophilic aromatic substitution reactions. msu.edu The isopropoxy group is an activating group and, along with the three methyl groups, directs incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org However, in this specific molecule, all available positions on the aromatic ring are occupied by methyl groups. Therefore, functionalization would likely occur at the methyl groups themselves or would require the displacement of a methyl group under harsh conditions.

A more plausible approach to introducing further functionality is to start with a less substituted phenol (B47542). For instance, beginning with 3,5-dimethylphenol would allow for electrophilic substitution at the positions ortho and para to the hydroxyl group before the introduction of the isopropoxy moiety.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comlibretexts.org

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst to append a halogen atom.

Friedel-Crafts Alkylation: Introducing an alkyl group using an alkyl halide and a Lewis acid catalyst. ias.ac.in

Friedel-Crafts Acylation: Introducing an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.

The following table presents a selection of potential functionalized derivatives and the reagents that could be used for their synthesis.

| Derivative Name | Reagents |

| 4-Nitro-1,3,5-trimethyl-2-propan-2-yloxybenzene | HNO₃, H₂SO₄ |

| 4-Bromo-1,3,5-trimethyl-2-propan-2-yloxybenzene | Br₂, FeBr₃ |

| 1-(3,5-Dimethyl-4-(propan-2-yloxy)phenyl)ethan-1-one | CH₃COCl, AlCl₃ |

Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is of interest for applications in asymmetric catalysis and as chiral ligands. Chirality can be introduced into the molecule in several ways.

One approach is to utilize a chiral alkylating agent in the Williamson ether synthesis. For example, using a chiral secondary alkyl halide, such as (R)-2-bromobutane or (S)-2-bromobutane, would result in the formation of a chiral ether. The SN2 nature of the Williamson ether synthesis typically leads to an inversion of stereochemistry at the chiral center. lumenlearning.com

Alternatively, a chiral center could be introduced through the functionalization of the trimethylbenzene moiety with a chiral substituent. This could be achieved by using a chiral reagent in a Friedel-Crafts alkylation or acylation reaction, followed by further transformations.

A hypothetical stereoselective synthesis is outlined below:

| Chiral Analogue | Chiral Reagent |

| (R)-1,3,5-Trimethyl-2-(butan-2-yloxy)benzene | (S)-2-Bromobutane |

| (S)-1,3,5-Trimethyl-2-(butan-2-yloxy)benzene | (R)-2-Bromobutane |

Structure–Reactivity Relationship Studies within Related Alkoxy-Trimethylbenzene Families

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of chemistry. For the alkoxy-trimethylbenzene family, several structural features are expected to influence their chemical behavior.

The steric hindrance provided by the three methyl groups and the isopropoxy group is a dominant factor. acs.org This steric bulk can hinder the approach of reagents to the aromatic ring and the ether oxygen, thereby reducing reaction rates for processes such as electrophilic aromatic substitution or ether cleavage.

The electronic effects of the substituents also play a crucial role. The alkoxy group and the methyl groups are all electron-donating groups, which activate the aromatic ring towards electrophilic attack. lumenlearning.comlibretexts.org The extent of this activation can be modulated by changing the nature of the alkoxy group. For example, replacing the isopropoxy group with a more electron-withdrawing group would be expected to decrease the reactivity of the aromatic ring.

A systematic study of these effects could involve comparing the rates of a standard reaction, such as nitration, across a series of alkoxy-trimethylbenzene derivatives with varying alkoxy groups.

The following table summarizes the expected electronic and steric effects of different substituents.

| Substituent | Electronic Effect | Steric Effect |

| -OCH₃ | Electron-donating | Moderate |

| -OCH(CH₃)₂ | Electron-donating | High |

| -OC(CH₃)₃ | Electron-donating | Very High |

| -OCH₂CF₃ | Electron-withdrawing | Moderate |

By systematically varying the substituents on the aromatic ring and the alkoxy group, a comprehensive understanding of the structure-reactivity relationships within this class of compounds can be developed.

Applications in Advanced Chemical Research Excluding Biological/pharmaceutical Focus

Role as Ligands in Catalysis

There is no available literature on the design, synthesis, or investigation of organometallic complexes incorporating the 1,3,5-Trimethyl-2-propan-2-yloxybenzene motif. Consequently, information regarding its potential ligand effects on catalytic activity and selectivity is also absent. General principles of organometallic synthesis and catalysis are well-established for a wide range of other molecules. pageplace.deresearchgate.netkobe-u.ac.jppitt.edu

Building Blocks in Materials Science

The role of this compound as a precursor for polymeric materials, functional coatings, or as a component in supramolecular assemblies and frameworks has not been documented. Research in materials science often utilizes molecules with specific functionalities that can lead to desired material properties, such as the self-assembly of benzene-1,3,5-triyl-tribenzoic acid into two-dimensional networks. mpg.denih.gov However, no such applications have been reported for the specified compound.

Environmental Chemistry Research: Advanced Oxidation and Degradation Studies

No studies concerning the advanced oxidation and degradation of this compound were found. Research in this area often focuses on common environmental contaminants or model compounds to understand their fate and transformation in the environment, such as the photo-oxidation of 1,3,5-trimethylbenzene. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 1,3,5-Trimethyl-2-propan-2-yloxybenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves alkylation or etherification of a phenolic precursor. For example, Williamson ether synthesis under controlled pH and temperature (40–60°C) using propan-2-ol derivatives. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify side products (e.g., demethylation or isomerization). Key parameters include stoichiometric ratios of reagents (e.g., alkyl halides), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., K₂CO₃ vs. NaH). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound . Safety protocols, such as glove selection (nitrile for organic solvents) and waste segregation, must align with EN 374 standards to mitigate exposure risks .

Q. How can NMR spectroscopy be used to confirm the substitution pattern and purity of this compound?

- Methodological Answer : Employ -NMR to identify methyl group multiplicity (e.g., singlet for three equivalent methyl groups at positions 1, 3, and 5) and -NMR to resolve isopropyloxy substituents. For purity assessment, integrate peaks corresponding to impurities (e.g., residual solvents or unreacted precursors). Coupling constants in -NMR can distinguish ortho/meta/para substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns .

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to UV light (254 nm), elevated temperatures (40–60°C), and buffered solutions (pH 3–9). Monitor degradation via LC-MS or TLC at intervals (e.g., 0, 7, 14 days). Store samples in amber vials at –20°C to minimize photodegradation. For aqueous stability, use inert atmospheres (N₂) to prevent oxidation. Data should be analyzed using Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer : Perform computational modeling (DFT or MD simulations) to map electron density distributions and frontier molecular orbitals. Experimentally, compare reaction outcomes (e.g., nitration or halogenation) under varying conditions. Use Hammett plots to correlate substituent effects with reaction rates. For example, the isopropyloxy group’s steric bulk may dominate over its electron-donating resonance effects, directing EAS to specific positions. Validate results with X-ray crystallography or NOESY NMR .

Q. How does this compound interact with biological membranes or enzyme active sites?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model membranes (e.g., liposomes) or enzymes (e.g., cytochrome P450 isoforms). Molecular docking studies (AutoDock Vina) can predict binding modes, while mutagenesis assays (e.g., alanine scanning) identify critical residues. For in vitro validation, employ fluorescence quenching assays with labeled proteins .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives, bioaccumulation factors, and toxicity. Validate with experimental data from OECD 301/302 tests. Use GC-MS or HPLC to detect metabolites in soil/water microcosms. Assess photolytic degradation pathways via time-dependent density functional theory (TD-DFT) simulations .

Q. How can contradictory data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Replicate experiments under strictly controlled conditions (solvent purity, moisture levels, inert atmosphere). Compare kinetic data (e.g., rate constants) across solvents using stopped-flow spectroscopy. Solvent parameters (e.g., dielectric constant, Kamlet-Taft) should be correlated with reaction outcomes. Statistical tools like principal component analysis (PCA) or multivariate regression can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。